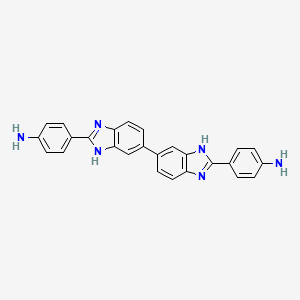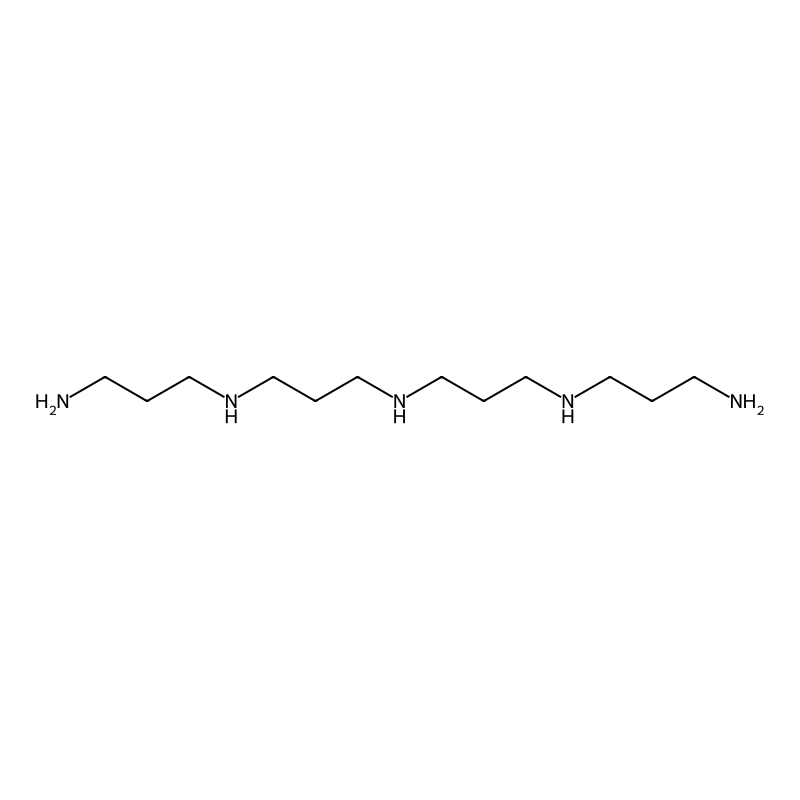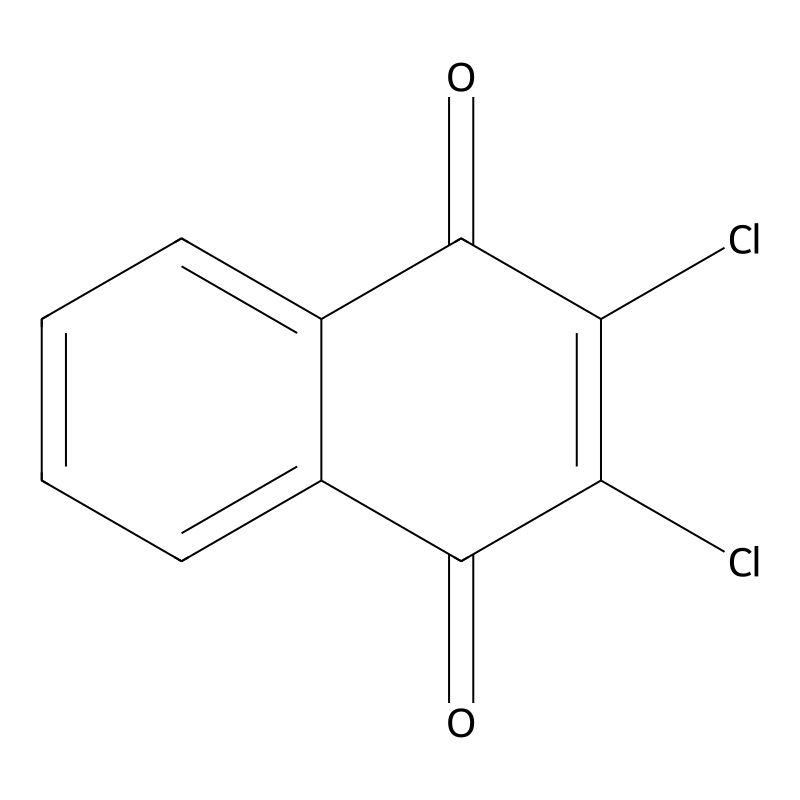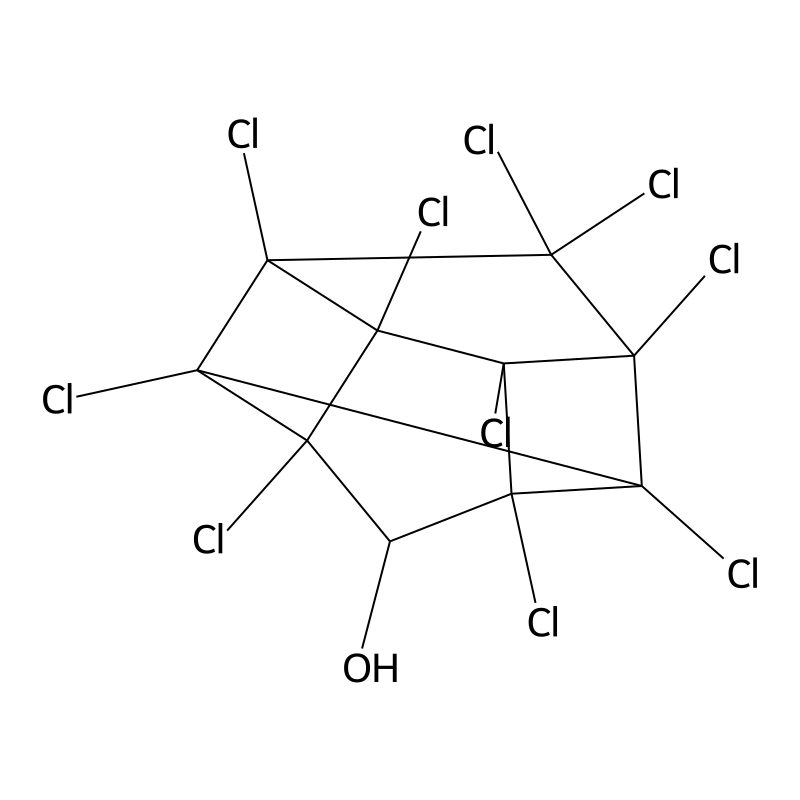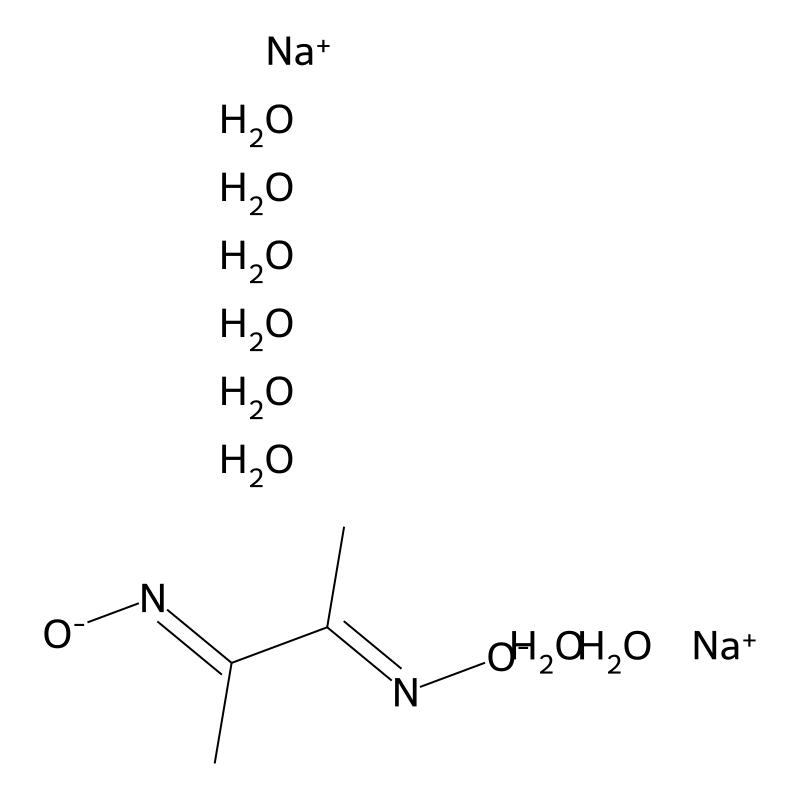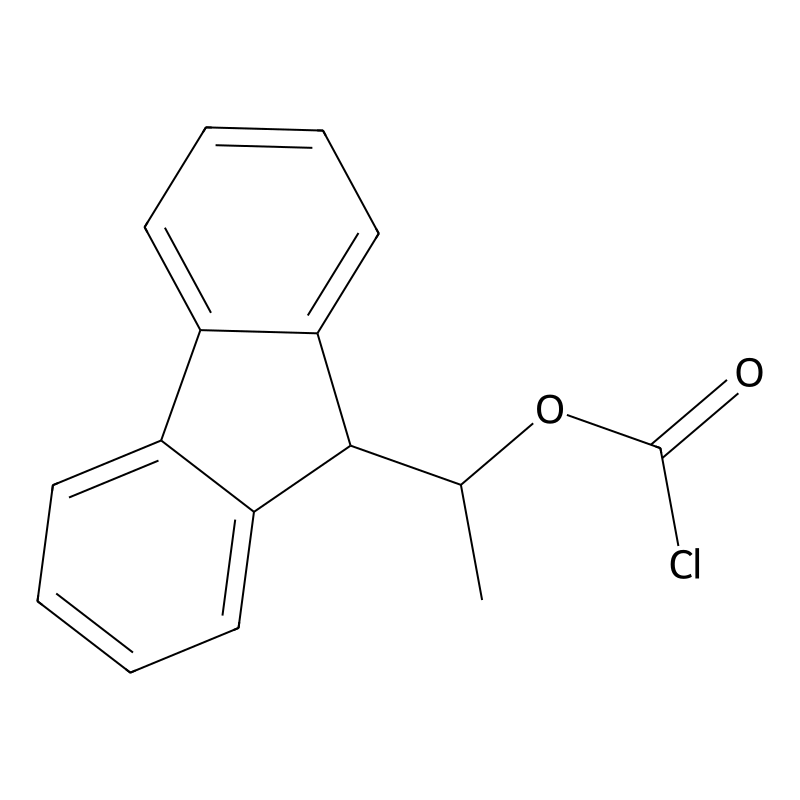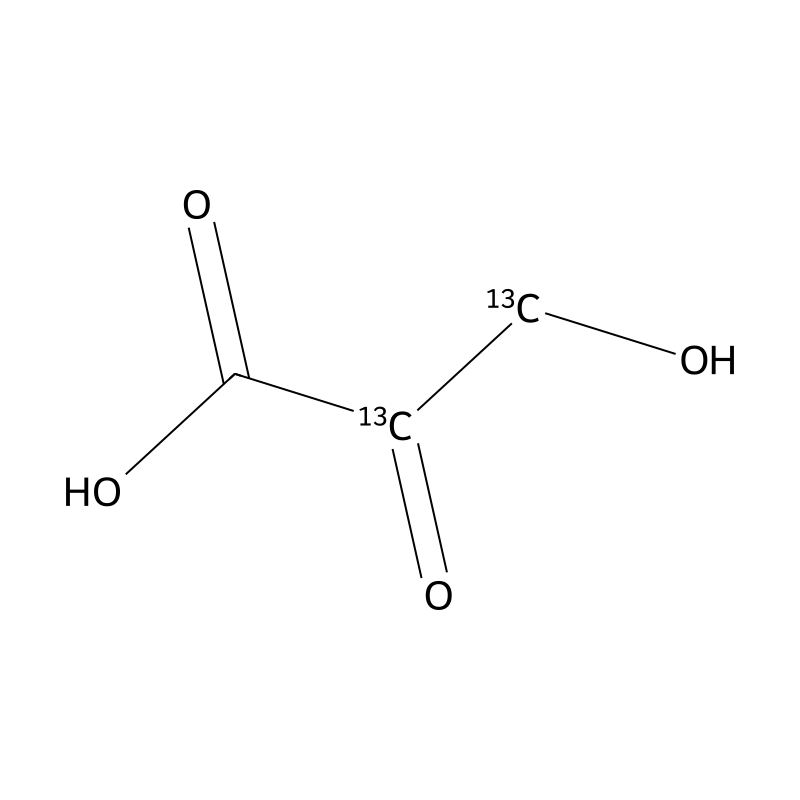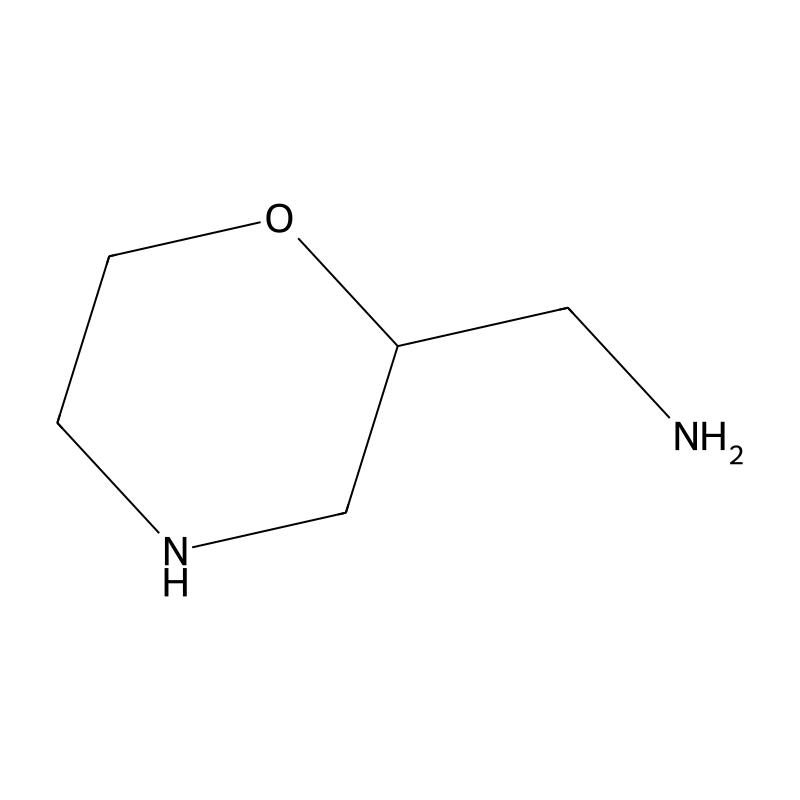gamma-Diasarone
Catalog No.
S1551706
CAS No.
80434-33-9
M.F
C24H32O6
M. Wt
416.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
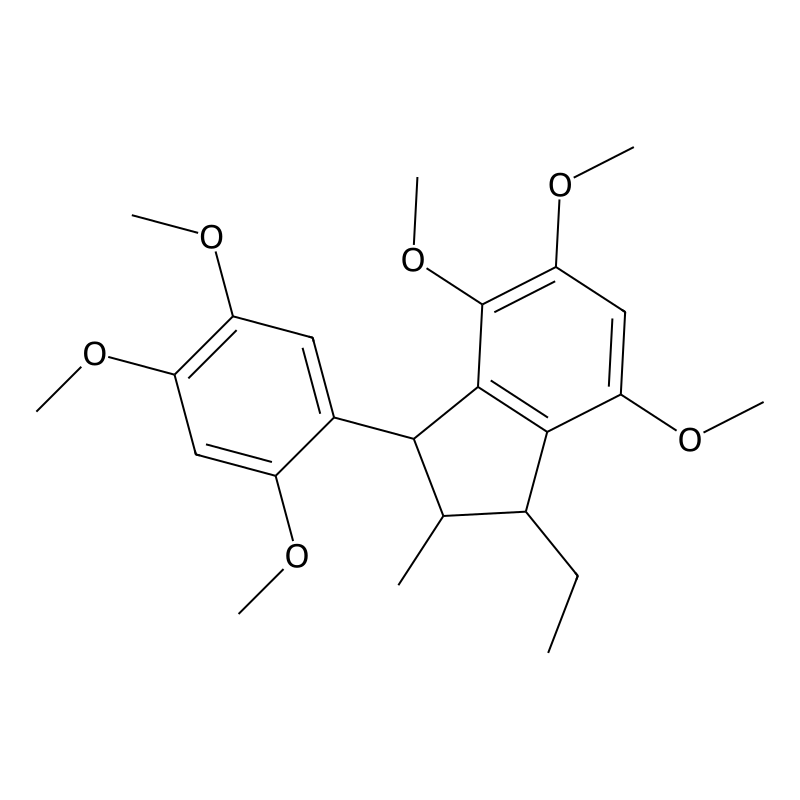
Content Navigation
CAS Number
80434-33-9
Product Name
gamma-Diasarone
IUPAC Name
1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene
Molecular Formula
C24H32O6
Molecular Weight
416.5 g/mol
InChI
InChI=1S/C24H32O6/c1-9-14-13(2)21(15-10-17(26-4)18(27-5)11-16(15)25-3)23-22(14)19(28-6)12-20(29-7)24(23)30-8/h10-14,21H,9H2,1-8H3
InChI Key
ZPOQFZFDKXZAGL-UHFFFAOYSA-N
Canonical SMILES
CCC1C(C(C2=C1C(=CC(=C2OC)OC)OC)C3=CC(=C(C=C3OC)OC)OC)C
- Chemical Name: (1S,2S,3S)-1-ethyl-4,5,7-trimethoxy-2-methyl-3-(2,4,5-trimethoxyphenyl)-2,3-dihydro-1H-indene.
- CAS Number: 80434-33-9.
- Significance: Research suggests gamma-Diasarone may possess various biological activities, but its specific role and therapeutic potential require further investigation [, ].
Molecular Structure Analysis
- Gamma-Diasarone has a complex structure with a tricyclic core (three fused rings) containing several methoxy groups (CH3O) attached to the aromatic rings.
- The presence of these methoxy groups makes the molecule relatively polar, potentially influencing its solubility and biological interactions.
- The stereochemistry (spatial arrangement of atoms) at positions 1, 2, and 3 is designated as (1S,2S,3S), indicating a specific 3D orientation of the molecule.
Chemical Reactions Analysis
- The specific synthesis pathway for gamma-Diasarone in Acorus calamus remains unclear and requires further research.
- Limited information exists on its decomposition reactions.
- More research is needed to explore potential interactions with other compounds.
Physical And Chemical Properties Analysis
- Melting Point: 101.5 °C.
- Solubility: Low solubility in water (estimated 0.0636 mg/L).
- Other properties like boiling point, stability, and flammability data are currently unavailable.
- Currently, no data exists on the specific toxicity, flammability, or reactivity of gamma-Diasarone.
- Due to the lack of information, exercising caution when handling this compound is advisable, following general laboratory safety protocols.
Please Note:
- The information provided is based on current scientific research, and further investigation is ongoing.
- More data is needed to fully understand the properties and potential applications of gamma-Diasarone.
Chemical Properties and Structure:
Gamma-Diasarone is a naturally occurring organic compound classified as a diarylheptanoid [PubChem]. Its chemical formula is C24H32O6 and its structure consists of a central seven-carbon chain connected to two aromatic rings, each containing three methoxy groups [PubChem].
Source and Availability:
Potential Biological Activities:
Gamma-Diasarone has been the subject of several scientific studies investigating its potential biological activities. These studies have explored its effects in various areas, including:
- Antioxidant properties: Gamma-Diasarone has been shown to exhibit antioxidant activity in cell-based assays [].
- Neuroprotective effects: Studies have investigated the potential neuroprotective effects of gamma-Diasarone in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease [, ].
- Anticancer properties: Some research suggests that gamma-Diasarone may have anti-cancer properties, although further investigation is needed [].
Physical Description
Solid
XLogP3
5.2
Appearance
Powder
Melting Point
99-100°C
Dates
Modify: 2023-08-15
Explore Compound Types
Get ideal chemicals from 750K+ compounds
